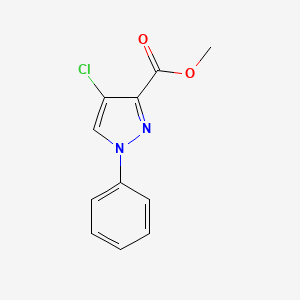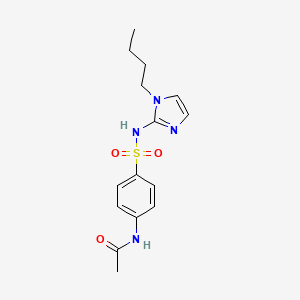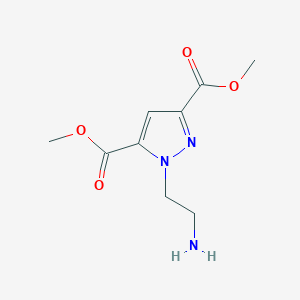
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate is an organic compound belonging to the class of aminopyrimidines and derivatives. This compound contains an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl butanedioate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar in structure but with a phenyl group instead of a methyl group.
2,4-Diamino-6-chloropyrimidine: Similar in structure but with a chlorine atom instead of a methyl group.
Uniqueness
2,4-Diamino-6-methylpyrimidin-5-yl ethyl butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
62812-21-9 |
|---|---|
Molekularformel |
C11H16N4O4 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
4-O-(2,4-diamino-6-methylpyrimidin-5-yl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C11H16N4O4/c1-3-18-7(16)4-5-8(17)19-9-6(2)14-11(13)15-10(9)12/h3-5H2,1-2H3,(H4,12,13,14,15) |
InChI-Schlüssel |
UMXRDSCRVXWDEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)OC1=C(N=C(N=C1N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)


![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)




![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)
